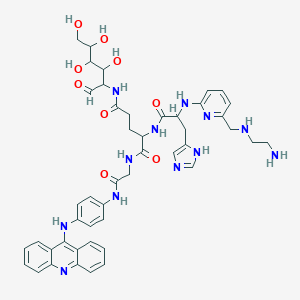
Agaglu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agaglu is a chemical compound that has garnered significant interest within the scientific community. It is a synthetic molecule that has been used in various research studies due to its unique properties. In
Mécanisme D'action
The mechanism of action of Agaglu is not fully understood, but it is believed to act by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines, reducing inflammation in the body.
Effets Biochimiques Et Physiologiques
Agaglu has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which can have a positive impact on overall health. In addition, Agaglu has been shown to have neuroprotective effects, which can help to prevent or slow the progression of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Agaglu in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has been shown to have potent antioxidant and anti-inflammatory effects, making it a useful tool for studying these processes in the body. However, one limitation of using Agaglu is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on Agaglu. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating these conditions. In addition, there is potential for Agaglu to be used as a dietary supplement or functional food ingredient due to its antioxidant and anti-inflammatory effects. Further research is needed to determine the safety and efficacy of using Agaglu in this way.
Méthodes De Synthèse
Agaglu is synthesized by reacting 2,6-dimethylphenol with formaldehyde in the presence of a base catalyst. The resulting product is then purified through a series of chromatography steps to obtain pure Agaglu. The synthesis method is relatively straightforward and can be performed on a small scale in a laboratory setting.
Applications De Recherche Scientifique
Agaglu has been used in various scientific research studies due to its unique properties. It has been shown to have potent antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases. In addition, Agaglu has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
115416-34-7 |
|---|---|
Nom du produit |
Agaglu |
Formule moléculaire |
C46H54N12O9 |
Poids moléculaire |
919 g/mol |
Nom IUPAC |
N-[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]-2-[[2-[[6-[(2-aminoethylamino)methyl]pyridin-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N'-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)pentanediamide |
InChI |
InChI=1S/C46H54N12O9/c47-18-19-48-21-29-6-5-11-39(52-29)56-36(20-30-22-49-26-51-30)46(67)58-35(16-17-40(62)57-37(24-59)43(64)44(65)38(61)25-60)45(66)50-23-41(63)53-27-12-14-28(15-13-27)54-42-31-7-1-3-9-33(31)55-34-10-4-2-8-32(34)42/h1-15,22,24,26,35-38,43-44,48,60-61,64-65H,16-21,23,25,47H2,(H,49,51)(H,50,66)(H,52,56)(H,53,63)(H,54,55)(H,57,62)(H,58,67) |
Clé InChI |
XMWREJIIPYGZGZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NC(=O)CNC(=O)C(CCC(=O)NC(C=O)C(C(C(CO)O)O)O)NC(=O)C(CC5=CN=CN5)NC6=CC=CC(=N6)CNCCN |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NC(=O)CNC(=O)C(CCC(=O)NC(C=O)C(C(C(CO)O)O)O)NC(=O)C(CC5=CN=CN5)NC6=CC=CC(=N6)CNCCN |
Synonymes |
(((amino-2-ethyl)-2-aminomethyl)-2-pyridine-6-carboxylhistidyl-gamma-(2-amino-2-deoxyglucosyl)glutamylglycylamino)-4-phenyl-1-aminoacridine AGAGLU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



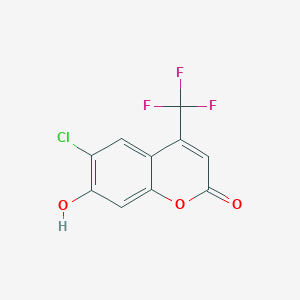
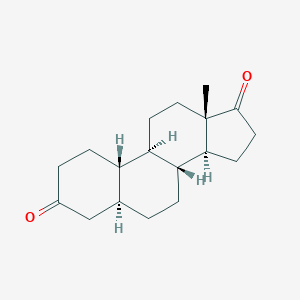
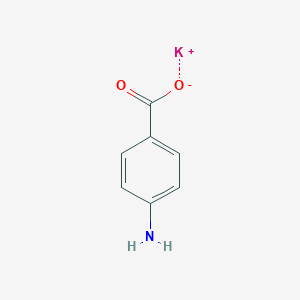
![5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45849.png)
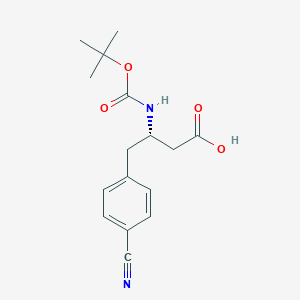
![(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B45852.png)
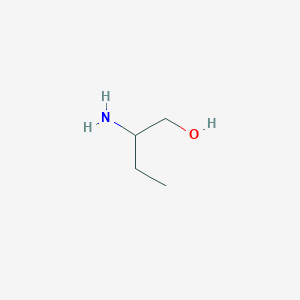
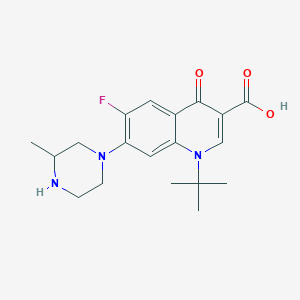
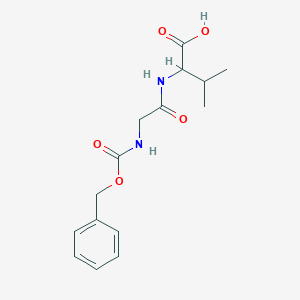
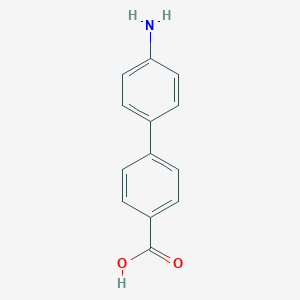
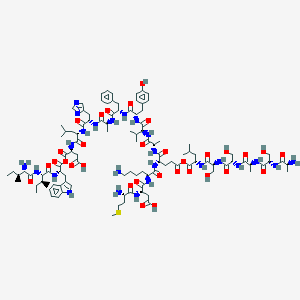
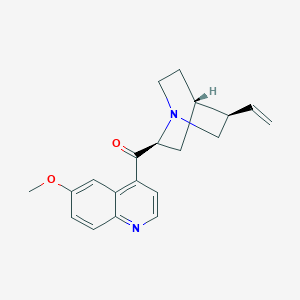
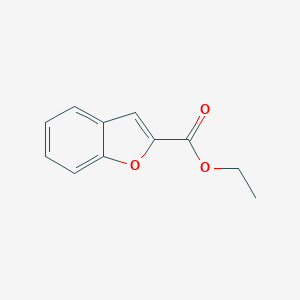
![2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid](/img/structure/B45868.png)